

An In-depth Technical Guide to the Crystal Structure of Cinnamaldehyde Oxime

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cinnamaldehyde oxime**

Cat. No.: **B7722432**

[Get Quote](#)

This guide provides a comprehensive analysis of the crystal structure of (1Z,2E)-**cinnamaldehyde oxime**, tailored for researchers, scientists, and professionals in drug development. The information is compiled from crystallographic studies, offering insights into the molecule's conformation, intermolecular interactions, and experimental procedures for its structural determination.

Molecular Conformation and Crystal Packing

The crystal structure of (1Z,2E)-**cinnamaldehyde oxime** (C_9H_9NO) reveals the presence of two independent molecules, designated as A and B, within the asymmetric unit.^{[1][2][3][4]} These two molecules exhibit slight conformational differences. The dihedral angle between the phenyl ring and the oxime group is $15.38(12)^\circ$ in molecule A, while it is $26.29(11)^\circ$ in molecule B.^{[1][2][3][4]} This variation in conformation is primarily due to rotation around the C1—C7, C8—C9, and C7—C8 bonds.^{[1][2]}

In the crystal lattice, molecules A and B are linked in a head-to-head fashion through O—H \cdots N hydrogen bonds, forming zigzag chains that propagate along the^[5] $\langle 110 \rangle$ axis.^{[1][2][3]} The stability of the three-dimensional structure is further enhanced by C—H \cdots π interactions, which occur both within and between these chains.^{[1][2]}

Quantitative Crystallographic Data

The crystallographic data for (1Z,2E)-**cinnamaldehyde oxime** has been determined by X-ray diffraction analysis. The key parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details[\[1\]](#)[\[2\]](#)

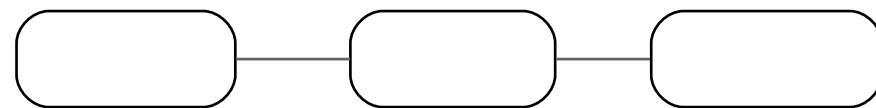
Parameter	Value
Empirical Formula	C ₉ H ₉ NO
Formula Weight	147.17
Temperature	100 K
Wavelength	Mo K α radiation
Crystal System	Orthorhombic
Space Group	P b c a
Unit Cell Dimensions	
a	10.231 (5) Å
b	7.584 (3) Å
c	41.816 (18) Å
α	90°
β	90°
γ	90°
Volume	3245 (2) Å ³
Z	16
Data Collection	
Diffractometer	Bruker APEXII CCD
Measured Reflections	34431
Independent Reflections	3944
Refinement	
R[F ² > 2 σ (F ²)]	0.043
wR(F ²)	0.113
Goodness-of-fit (S)	1.10

Table 2: Key Torsion and Dihedral Angles[1][2]

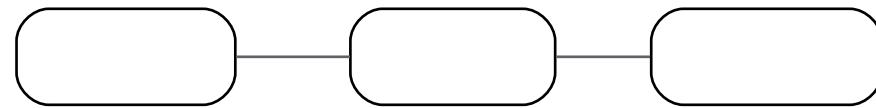
Angle	Molecule A	Molecule B
Dihedral angle between phenyl ring and oxime group	15.38 (12)°	26.29 (11)°
Torsion angle C1—C7—C8—C9	-174.32 (11)°	-179.24 (11)°

Experimental Protocols

The determination of the crystal structure of **cinnamaldehyde oxime** involves several key experimental steps, from synthesis to data analysis.

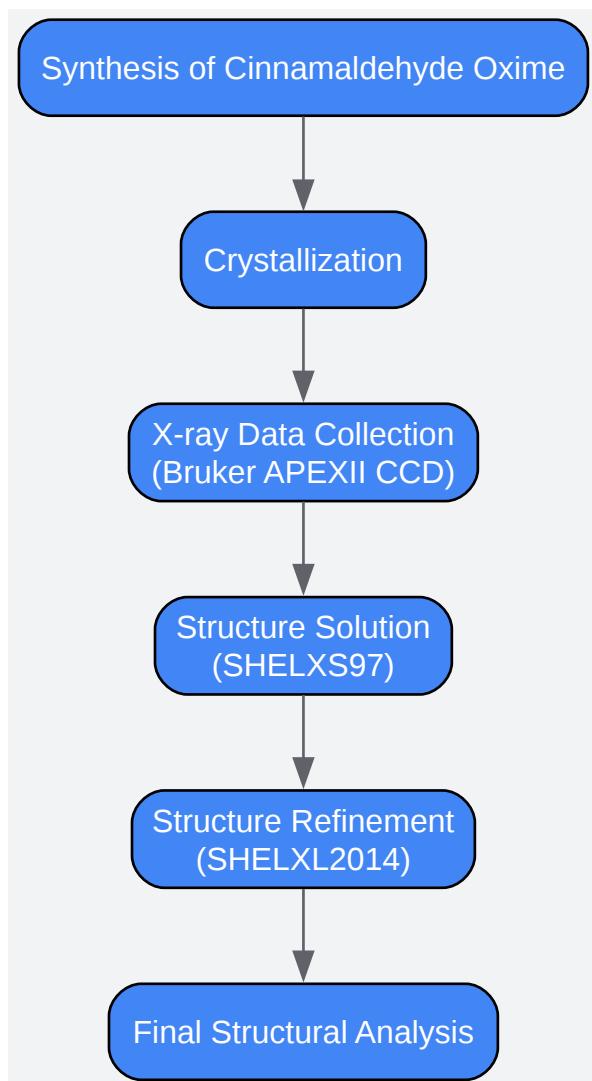

1. Synthesis and Crystallization:[2] **Cinnamaldehyde oxime** is synthesized by reacting cinnamaldehyde with hydroxylamine hydrochloride. To a solution of cinnamaldehyde (10 mmol) in ethanol (20 ml), a solution of hydroxylamine hydrochloride (39.7 mmol) in water (7.5 ml) is added dropwise. The mixture is then stirred at 60°C for three hours. Following the reaction, the solvent is partially removed, and the remaining mixture is poured into water and extracted with chloroform. The combined organic layers are dried and concentrated to yield the product.
2. X-ray Diffraction Data Collection:[1][2] A suitable single crystal of **cinnamaldehyde oxime** is mounted on a diffractometer, such as a Bruker APEXII CCD. The crystal is maintained at a low temperature (100 K) to minimize thermal vibrations. Data is collected using Mo K α radiation. A multi-scan absorption correction is applied to the collected data.[2]
3. Structure Solution and Refinement:[1][3] The crystal structure is solved using direct methods with software such as SHELXS97.[1][3] The structure is then refined by full-matrix least-squares on F² using programs like SHELXL2014.[3] Hydrogen atoms bonded to oxygen are located from a difference Fourier map and refined freely, while carbon-bound hydrogen atoms are placed in geometrically calculated positions.[2]

Visualizations

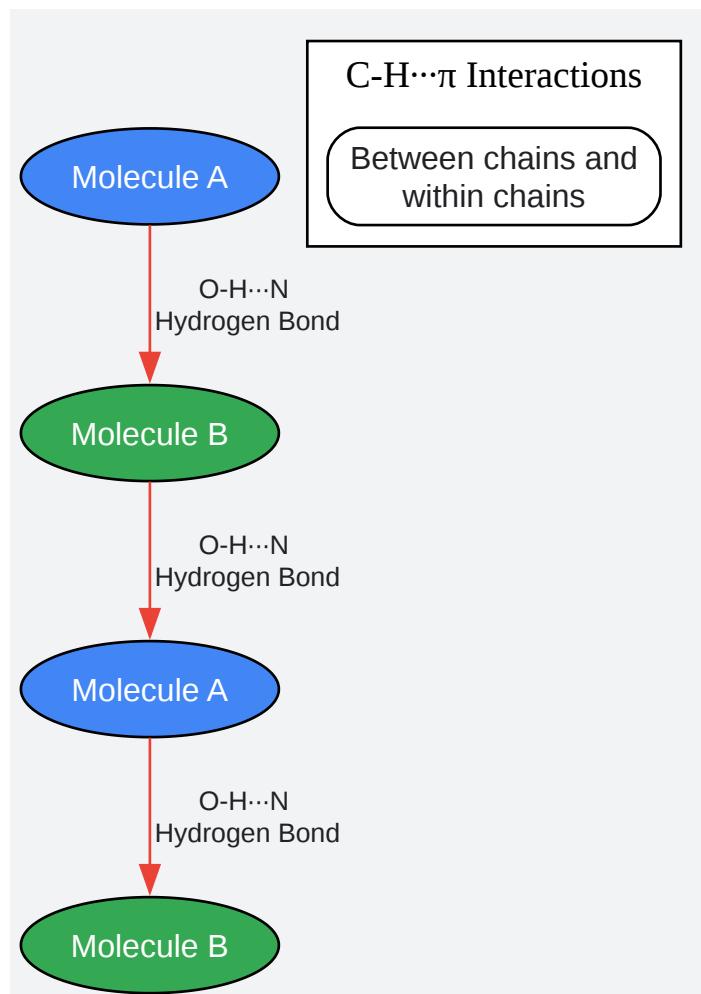

To better illustrate the concepts discussed, the following diagrams are provided.

Molecule B

Dihedral Angle
26.29°


Molecule A

Dihedral Angle
15.38°


[Click to download full resolution via product page](#)

Conformational difference between Molecule A and B.

[Click to download full resolution via product page](#)

Experimental workflow for crystal structure analysis.

[Click to download full resolution via product page](#)

Intermolecular interactions in the crystal lattice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.iucr.org [journals.iucr.org]
- 2. Crystal structure of (1Z,2E)-cinnamaldehyde oxime - PMC pmc.ncbi.nlm.nih.gov
- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of (1Z,2E)-cinnamaldehyde oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CINNAMALDEHYDE OXIME AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of Cinnamaldehyde Oxime]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7722432#cinnamaldehyde-oxime-crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com